1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

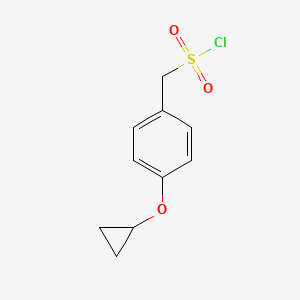

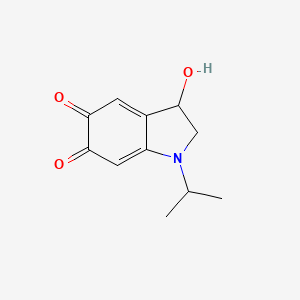

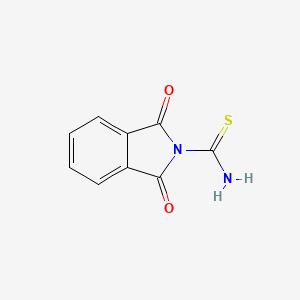

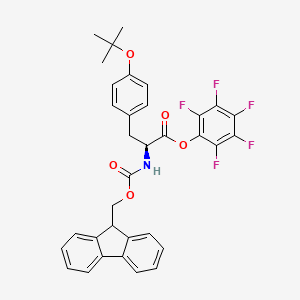

This compound belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular formula of this compound is C11H13NO3 . The structure includes a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 207.23 g/mol . It has one hydrogen bond donor, four hydrogen bond acceptors, and one rotatable bond . The exact mass is 207.08954328 g/mol, and the monoisotopic mass is also 207.08954328 g/mol . The topological polar surface area is 57.6 Ų .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1H-Indole derivatives have been explored in the synthesis of various heterocyclic compounds. For instance, studies have shown the use of these compounds in the synthesis of 3H-[1,2]diazepino[5,6-b]indoles, pyrido[4,3-b]indoles, and pyrrolo[3,2,1-ij]pyrano[3,2-c]quinolines, demonstrating their versatility in organic chemistry and pharmaceutical applications (Karrick & Peet, 1986); (Kobayashi et al., 1993); (Kappe et al., 2003).

Antimicrobial Applications

Some derivatives of 1H-Indole have been synthesized and evaluated for their antimicrobial properties. For instance, compounds linked to 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have shown moderate inhibitory activity against fungi and bacteria, highlighting the potential of 1H-Indole derivatives in developing new antimicrobial agents (Ramadan et al., 2019).

Photoinduced Molecular Transformations

1H-Indole derivatives have been utilized in photoinduced molecular transformations, particularly in the synthesis of benz[f]indole-diones and indole-diones via regioselective photoaddition. These processes are significant in the field of photochemistry and molecular engineering (Kobayashi et al., 1991).

Chemosensory Applications

1H-Indole-2,3-dione compounds have shown promising applications as chemosensors, especially in detecting Fe3+ ions. Their functional groups allow them to bind and chelate metal ions, making them useful in environmental monitoring and analytical chemistry (Fahmi et al., 2019).

Safety And Hazards

properties

IUPAC Name |

3-hydroxy-1-propan-2-yl-2,3-dihydroindole-5,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-4,6,11,15H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDYFOKPSXHPLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C2=CC(=O)C(=O)C=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726718 |

Source

|

| Record name | 3-Hydroxy-1-(propan-2-yl)-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)- | |

CAS RN |

3736-31-0 |

Source

|

| Record name | 3-Hydroxy-1-(propan-2-yl)-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)

![3-Amino-1,5-diimino-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)